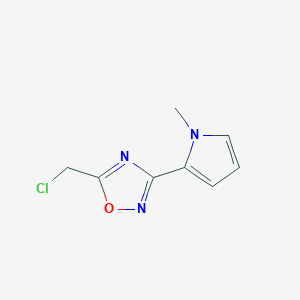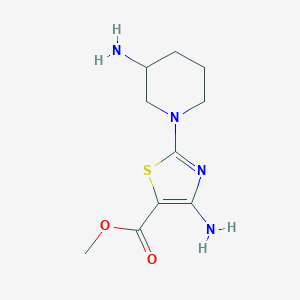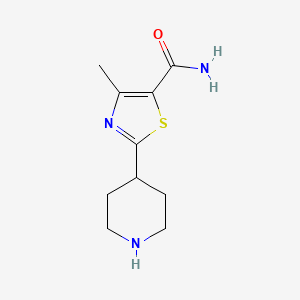![molecular formula C9H7NO3S B1434491 4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester CAS No. 1360965-52-1](/img/structure/B1434491.png)
4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester
描述
4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester is a heterocyclic compound that belongs to the thienopyridine class. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
作用机制
Target of Action
The primary targets of 4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester are several serine–threonine and tyrosine kinases . These kinases play a crucial role in cellular signaling, growth, and differentiation. They are involved in various biological processes, including cell division, metabolism, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways in the cell, leading to changes in cellular function .
Biochemical Pathways
The compound affects several biochemical pathways due to its inhibitory action on kinases . For instance, it can inhibit the hedgehog signaling pathway, which is crucial for cell differentiation and embryonic development . It can also inhibit the activity of casein kinase, proviral insertion Moloney virus (PIM) kinase, and FMS-like tyrosine kinase . These kinases are involved in various cellular processes, including cell cycle regulation, transcription, and apoptosis .
Pharmacokinetics
The carboxylic acid function in the compound might contribute to its bioavailability .
Result of Action
The inhibition of kinase activity by this compound can lead to various molecular and cellular effects. For instance, it can disrupt normal cell signaling, leading to changes in cell growth and differentiation . It has been reported as a potential anticancer agent due to its ability to inhibit several kinases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, temperature can affect the compound’s reactivity . .
生化分析
Biochemical Properties
4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester plays a significant role in biochemical reactions, particularly as a potential kinase inhibitor. It interacts with various enzymes, including serine-threonine kinases and tyrosine kinases. These interactions are crucial for modulating signaling pathways involved in cell growth, differentiation, and apoptosis. The compound’s ability to inhibit these kinases makes it a valuable tool for studying cellular processes and developing therapeutic agents .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules such as protein kinases, leading to changes in cell proliferation and survival. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Furthermore, the compound may induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of kinase activity and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting specific kinases and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, such as off-target inhibition of other enzymes and disruption of normal cellular functions. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its bioavailability, efficacy, and potential toxicity. Understanding these pathways is essential for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. These interactions can affect its concentration in different cellular compartments and influence its overall efficacy. Additionally, the compound’s distribution within tissues can determine its therapeutic potential and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester typically involves a multi-step process. One common method starts with the preparation of the thienopyridine core, followed by functionalization to introduce the carboxylic acid and methyl ester groups. The key steps often include nucleophilic aromatic substitution and cyclization reactions. For instance, a tandem nucleophilic aromatic substitution/cyclization reaction can be used as a key step in the sequence .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and scalability. This can include the use of efficient catalysts and reaction conditions that minimize by-products and simplify purification processes. For example, the use of TMS-diazomethane for esterification has been reported to achieve high yields .
化学反应分析
Types of Reactions
4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the thienopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
科学研究应用
4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester has been studied for various scientific research applications, including:
Chemistry: As a versatile intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a building block for more complex molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other thienopyridine derivatives and heterocyclic compounds with fused ring systems, such as:
- 4-Oxo-4,5-Dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives
- 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine
Uniqueness
What sets 4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester apart is its specific ring structure and the presence of the carboxylic acid methyl ester group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
属性
IUPAC Name |
methyl 4-oxo-5H-thieno[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)7-4-5-6(14-7)2-3-10-8(5)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSNMCKDOVFOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1434410.png)

![Ethyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1434414.png)

![3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1434417.png)


![(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1434420.png)
![5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434424.png)
![6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid](/img/structure/B1434425.png)
![2,5-Diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1434427.png)
![3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1434428.png)

